molecular formula C40H58S4Sn2 B12295791 [4,8-bis(5-octylthiophen-2-yl)-2-trimethylstannylthieno[2,3-f][1]benzothiol-6-yl]-trimethylstannane

[4,8-bis(5-octylthiophen-2-yl)-2-trimethylstannylthieno[2,3-f][1]benzothiol-6-yl]-trimethylstannane

Cat. No.: B12295791
M. Wt: 904.6 g/mol
InChI Key: OINXNRLZVKRPIN-UHFFFAOYSA-N
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Description

[4,8-bis(5-octylthiophen-2-yl)-2-trimethylstannylthieno2,3-fbenzothiol-6-yl]-trimethylstannane is a complex organotin compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4,8-bis(5-octylthiophen-2-yl)-2-trimethylstannylthieno2,3-fbenzothiol-6-yl]-trimethylstannane typically involves multiple steps, starting with the preparation of the thiophene and benzothiol precursors. These precursors are then subjected to stannylation reactions to introduce the trimethylstannyl groups. The reaction conditions often require the use of organometallic reagents and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency. The use of advanced purification techniques, such as column chromatography and recrystallization, is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

[4,8-bis(5-octylthiophen-2-yl)-2-trimethylstannylthieno2,3-fbenzothiol-6-yl]-trimethylstannane undergoes various chemical reactions, including:

    Oxidation: The thiophene and benzothiol groups can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the stannyl groups, converting them into their corresponding hydrides.

    Substitution: The stannyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like halides for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene groups can yield sulfoxides, while substitution of the stannyl groups can produce a variety of functionalized derivatives.

Scientific Research Applications

Chemistry

In chemistry, [4,8-bis(5-octylthiophen-2-yl)-2-trimethylstannylthieno2,3-fbenzothiol-6-yl]-trimethylstannane is studied for its potential as a building block in the synthesis of conjugated polymers and organic semiconductors. Its unique electronic properties make it a candidate for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).

Biology

While its applications in biology are less explored, the compound’s organotin moiety suggests potential use in bioorganometallic chemistry. It could be investigated for its interactions with biological macromolecules and its potential as a bioactive agent.

Medicine

In medicine, organotin compounds have been studied for their anticancer and antimicrobial properties. [4,8-bis(5-octylthiophen-2-yl)-2-trimethylstannylthieno2,3-fbenzothiol-6-yl]-trimethylstannane could be explored for similar applications, particularly in drug development and delivery systems.

Industry

Industrially, this compound may find applications in the development of advanced materials, such as conductive polymers and coatings. Its unique structural features could be leveraged to enhance the performance of these materials in various applications.

Mechanism of Action

The mechanism of action of [4,8-bis(5-octylthiophen-2-yl)-2-trimethylstannylthieno2,3-fbenzothiol-6-yl]-trimethylstannane involves its interaction with molecular targets through its organotin and thiophene groups. The organotin moiety can interact with biological molecules, potentially disrupting cellular processes. The thiophene groups contribute to the compound’s electronic properties, enabling it to participate in electron transfer reactions and other redox processes.

Comparison with Similar Compounds

Similar Compounds

  • [4,8-bis(5-hexylthiophen-2-yl)-2-trimethylstannylthieno2,3-fbenzothiol-6-yl]-trimethylstannane : Similar structure with hexyl groups instead of octyl groups.
  • [4,8-bis(5-octylthiophen-2-yl)-2-trimethylsilylthieno2,3-fbenzothiol-6-yl]-trimethylsilyl : Similar structure with trimethylsilyl groups instead of trimethylstannyl groups.

Uniqueness

The uniqueness of [4,8-bis(5-octylthiophen-2-yl)-2-trimethylstannylthieno2,3-fbenzothiol-6-yl]-trimethylstannane lies in its combination of organotin and thiophene groups, which impart distinct electronic and chemical properties. This makes it a versatile compound for various applications in materials science and organic electronics.

Properties

Molecular Formula

C40H58S4Sn2

Molecular Weight

904.6 g/mol

IUPAC Name

[4,8-bis(5-octylthiophen-2-yl)-2-trimethylstannylthieno[2,3-f][1]benzothiol-6-yl]-trimethylstannane

InChI

InChI=1S/C34H40S4.6CH3.2Sn/c1-3-5-7-9-11-13-15-25-17-19-29(37-25)31-27-21-23-36-34(27)32(28-22-24-35-33(28)31)30-20-18-26(38-30)16-14-12-10-8-6-4-2;;;;;;;;/h17-22H,3-16H2,1-2H3;6*1H3;;

InChI Key

OINXNRLZVKRPIN-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC1=CC=C(S1)C2=C3C=C(SC3=C(C4=C2SC(=C4)[Sn](C)(C)C)C5=CC=C(S5)CCCCCCCC)[Sn](C)(C)C

Origin of Product

United States

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